2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is a complex organic compound that features a fluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Shares the pyrazolyl group but differs in the rest of the structure.
4-(4-Morpholinyl(phenyl)methyl)morpholine: Contains a morpholine group instead of the acetamide group.
Uniqueness
2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20FN3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C20H20FN3O/c1-24-14-18(13-23-24)17-6-2-15(3-7-17)10-11-22-20(25)12-16-4-8-19(21)9-5-16/h2-9,13-14H,10-12H2,1H3,(H,22,25) |
InChI Key |
HOPHCLTVSNIZGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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